molecular formula C5H8N2O5 B1670246 Dencichin CAS No. 5302-45-4

Dencichin

Cat. No.: B1670246
CAS No.: 5302-45-4
M. Wt: 176.13 g/mol
InChI Key: NEEQFPMRODQIKX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dencichin plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. One of its primary interactions is with hypoxia-inducible factor-prolyl hydroxylase-2 (PHD-2), an enzyme involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This compound inhibits PHD-2 activity, leading to increased expression of hypoxia-responsive elements (HREs) . Additionally, this compound has been shown to inhibit cell proliferation and reduce the accumulation of extracellular matrix proteins such as collagen I, collagen IV, and fibronectin .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In diabetic nephropathy models, this compound has been found to ameliorate kidney injury by down-regulating the transforming growth factor-beta (TGF-β)/Smad signaling pathway . This results in reduced fibrosis and improved kidney function. Furthermore, this compound influences cell signaling pathways by inhibiting PHD-2, leading to increased HRE expression and subsequent changes in gene expression . It also affects cellular metabolism by preventing the up-regulation of total cholesterol, triglycerides, low-density lipoprotein, and glycated hemoglobin levels in diabetic nephropathy models .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PHD-2. By inhibiting PHD-2, this compound stabilizes hypoxia-inducible factor-1 alpha (HIF-1α), which then translocates to the nucleus and activates the transcription of HRE-containing genes . This leads to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, this compound’s interaction with PHD-2 involves intermolecular interactions that enhance its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and maintains its inhibitory effect on PHD-2 over extended periods . Long-term studies in diabetic nephropathy models have demonstrated that this compound continues to ameliorate kidney injury and regulate metabolic parameters even after several weeks of administration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic nephropathy models, higher doses of this compound (160 mg/kg/day) have been shown to significantly prevent the progression of kidney injury and improve metabolic parameters compared to lower doses (80 mg/kg/day) .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the regulation of hypoxia and fibrosis. By inhibiting PHD-2, this compound affects the HIF pathway, leading to changes in the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis . Additionally, this compound’s role in the TGF-β/Smad signaling pathway helps regulate fibrosis and extracellular matrix production in diabetic nephropathy models .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. Studies have shown that this compound can accumulate in the kidneys, where it exerts its renoprotective effects

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with PHD-2 and other biomolecules involved in the HIF pathway

Chemical Reactions Analysis

Types of Reactions: Dencichin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although specific details on the products formed are limited.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound.

Scientific Research Applications

Chemical Properties and Structure

Dencichin, chemically known as L-N-β-oxalyl-α,β-diaminopropionic acid , has the molecular formula C5H8N2O5C_5H_8N_2O_5 and is classified under amino acids and their derivatives. Its structure allows for various biological activities, making it a subject of interest in pharmacological studies .

Hemostatic Properties

Hemostasis refers to the process that prevents and stops bleeding. This compound has shown significant hemostatic activity, making it a candidate for treating bleeding disorders. Research indicates that this compound can shorten bleeding time effectively, with studies demonstrating a shortening rate of up to 44% compared to control substances .

Case Study: Hemostatic Activity

In a controlled study involving male mice, this compound was administered intraperitoneally. The results indicated that the compound significantly reduced bleeding time when compared to a control group treated with a Locke solution. The study highlighted that this compound could increase platelet counts by approximately 30%, underscoring its potential as a hemostatic agent .

Platelet Aggregation

This compound also exhibits properties that enhance platelet aggregation , which is crucial for blood clotting. The L-form of this compound has been shown to increase platelet count by about 17% compared to untreated controls. This effect is particularly beneficial in conditions where platelet function is compromised .

Neurotoxicity Profile

One of the notable advantages of this compound is its reduced neurotoxic effects compared to other hemostatic agents. Studies indicate that the D-form of this compound possesses similar pharmaceutical activities to its L-form but with lower neurotoxicity, making it safer for clinical applications .

Safety and Regulatory Status

The safety profile of this compound has been evaluated in various studies. The European Food Safety Authority (EFSA) has assessed botanical extracts derived from Panax notoginseng, concluding that they are safe for consumption at specified intake levels . This regulatory backing enhances the credibility of this compound as a therapeutic agent.

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy compared to other agents, the following table summarizes key findings from various studies:

Compound Bleeding Time Reduction Platelet Increase Neurotoxicity
This compound (L-form) 44%17%Low
This compound (D-form) 35%30%Lower than L-form
Control (Locke Solution) BaselineBaselineModerate

Comparison with Similar Compounds

Biological Activity

Dencichin, a compound derived from Panax notoginseng, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment and neuroprotection. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is classified as a saponin, a type of glycoside known for its bioactive properties. Its structure allows it to interact with various cellular pathways, influencing physiological responses.

Key Mechanisms

  • Anti-cancer Properties : this compound has been shown to exhibit anti-cancer effects, particularly against prostate cancer. Studies indicate that it modulates the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation .
  • Neuroprotective Effects : Research highlights that this compound may reduce neurotoxicity associated with ginseng, especially after high-temperature processing which diminishes its toxic effects .
  • Immunomodulatory Effects : The compound also plays a role in enhancing immune responses, contributing to its therapeutic potential in various diseases .

Pharmacological Studies

Recent studies have employed advanced methodologies such as metabolomics and network pharmacology to elucidate the effects of this compound:

  • Metabolomics Analysis : A study identified this compound as one of the principal components in black ginseng with significant anti-prostate cancer activity. The analysis utilized principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) to determine its efficacy based on different processing methods of ginseng .
  • Safety and Efficacy : A safety assessment conducted by the European Food Safety Authority (EFSA) reported no adverse effects associated with this compound at tested doses, supporting its use in therapeutic applications .

Clinical Applications

Several clinical studies have explored the efficacy of this compound in treating chronic conditions:

  • Chronic Heart Failure (CHF) : Traditional Chinese medicine formulations containing this compound have shown promise in managing CHF by improving cardiac function and reducing symptoms. The multi-targeting nature of these herbal formulations allows for comprehensive treatment strategies .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Anti-cancerNetwork PharmacologyModulates PI3K-Akt pathway; effective against prostate cancer
NeuroprotectiveHigh-temperature ProcessingReduced neurotoxicity; improved safety profile
Safety AssessmentEFSA EvaluationNo adverse effects reported at tested doses

Properties

IUPAC Name

2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896910
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7554-90-7, 5302-45-4
Record name Oxalyldiaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 °C
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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